![molecular formula C19H21ClN2O3S B5090458 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5090458.png)
2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus Kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which play a critical role in cytokine signaling pathways. CP-690,550 has been shown to have potential therapeutic applications in a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide specifically inhibits JAK3, which is primarily expressed in immune cells such as T-cells, B-cells, and natural killer cells. JAK3 plays a critical role in cytokine signaling pathways, including those mediated by interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide prevents the activation of downstream signaling pathways, resulting in the suppression of cytokine production and T-cell activation.
Biochemical and Physiological Effects
2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects in preclinical and clinical studies. In vitro studies have demonstrated that 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide inhibits the production of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the pathogenesis of autoimmune diseases. In vivo studies in animal models have shown that 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide reduces inflammation and prevents disease progression in various autoimmune diseases. Clinical trials in humans have demonstrated the efficacy of 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide in reducing disease activity and improving clinical outcomes in rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
実験室実験の利点と制限
2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has several advantages and limitations for use in lab experiments. One advantage is that it specifically targets JAK3, making it a useful tool for studying the role of JAK3 in cytokine signaling pathways and autoimmune diseases. Another advantage is that it has been extensively studied in preclinical and clinical trials, providing a wealth of data on its efficacy and safety. However, one limitation is that it is a small molecule inhibitor, which may have off-target effects and limited selectivity. Additionally, 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has a short half-life and requires frequent dosing, which may complicate experimental design.
将来の方向性
There are several future directions for research on 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide. One direction is to further elucidate the mechanisms of action of 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide, particularly in the context of specific autoimmune diseases. Another direction is to develop more selective JAK3 inhibitors with improved pharmacokinetic properties, such as longer half-life and reduced off-target effects. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide in other autoimmune diseases. Finally, there is potential for the use of 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide in combination with other therapies, such as biologics and other small molecule inhibitors, to improve treatment outcomes in autoimmune diseases.
合成法
2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide can be synthesized using a multi-step process involving a variety of chemical reactions. The synthesis typically begins with the reaction of 2,6-dimethylphenylamine with 2-chlorobenzoyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)benzamide. This intermediate is then reacted with pyrrolidine and sulfonyl chloride to form the final product, 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide.
科学的研究の応用
2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in autoimmune diseases. In vitro studies have shown that 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide inhibits JAK3-mediated signaling pathways, resulting in the suppression of cytokine production and T-cell activation. In vivo studies in animal models have demonstrated the efficacy of 2-chloro-N-(2,6-dimethylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide in reducing inflammation and preventing disease progression in various autoimmune diseases.
特性
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-13-6-5-7-14(2)18(13)21-19(23)16-12-15(8-9-17(16)20)26(24,25)22-10-3-4-11-22/h5-9,12H,3-4,10-11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUUYZQLEHWXBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,6-dimethylphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。